

# Application Notes and Protocols for GSK1324726A in Neuroblastoma Gene Expression Studies

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## Compound of Interest

Compound Name: GSK1324726A

Cat. No.: B15569918

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## Introduction

Neuroblastoma is the most prevalent extracranial solid tumor in children, with a particularly poor prognosis for high-risk cases, often characterized by the amplification of the MYCN oncogene.<sup>[1][2]</sup> **GSK1324726A**, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers that regulate gene expression.<sup>[1][3][4][5][6]</sup> This document provides detailed application notes and experimental protocols for utilizing **GSK1324726A** to modulate gene expression in neuroblastoma cell lines, offering a valuable tool for research and therapeutic development.

**GSK1324726A** functions by binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD2, BRD3, and BRD4, thereby preventing their interaction with acetylated histones.<sup>[1][5][7]</sup> This action disrupts the transcriptional machinery at key oncogenes, notably MYCN and the anti-apoptotic factor BCL2, leading to their downregulation.<sup>[1][3][4]</sup> Consequently, treatment with **GSK1324726A** has been shown to inhibit cell growth, induce cytotoxicity, and promote apoptosis in various neuroblastoma models, irrespective of their MYCN amplification status.<sup>[3][4]</sup>

## Data Presentation

**Table 1: In Vitro Activity of GSK1324726A**

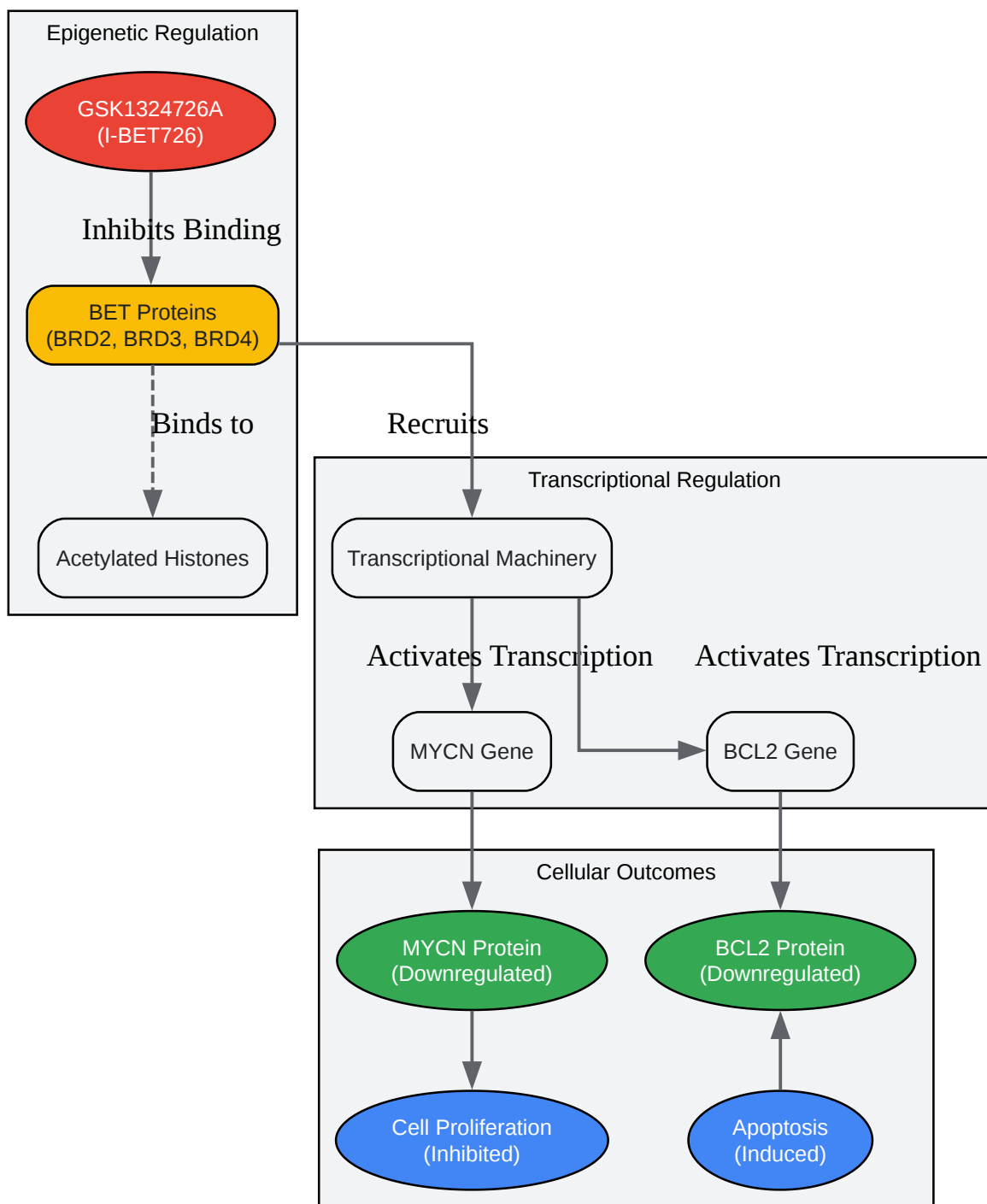
Parameter	Value	Reference
Target	IC50 (nM)	
BRD2	41	
BRD3	31	
BRD4	22	
Cell Line Activity	glC50 (nM)	
Median (across a panel of neuroblastoma cell lines)	75	

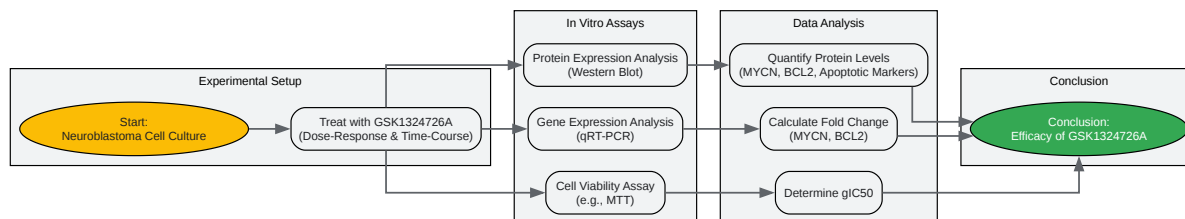
**Table 2: In Vivo Efficacy of GSK1324726A in Neuroblastoma Xenograft Models**

Xenograft Model	Treatment Group	Tumor Growth Inhibition (TGI)	p-value	Reference
SK-N-AS	15 mg/kg	58% (on day 14)	p=0.006	
CHP-212	5 mg/kg	50% (at end of study)	p=0.1816	
CHP-212	15 mg/kg	82% (at end of study)	p=0.0488	

## Signaling Pathways and Experimental Workflow

### Signaling Pathway of GSK1324726A in Neuroblastoma





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